4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structural features, including an amino group and a methoxy substituent. Pyrazolo[3,4-d]pyrimidines have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's potential as a therapeutic agent stems from its ability to interact with various biological targets, particularly in cancer treatment.
This compound is classified under the category of pyrazolo[3,4-d]pyrimidines, which are known for their pharmacological significance. The synthesis and evaluation of 4-amino derivatives have been widely reported in scientific literature, highlighting their potential as inhibitors of key enzymes involved in cancer progression and other diseases .
The synthesis of 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can be achieved through several methods, often involving multi-step reactions. One common approach is the condensation of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Technical Details:
The molecular structure of 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:
4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions due to its functional groups:
The mechanism of action for 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with specific enzyme targets such as tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth and proliferation.
Key Points:
The primary applications of 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine are in medicinal chemistry and drug development:
The systematic IUPAC name 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS: 100605-51-4) delineates its atomic connectivity: a pyrazole ring (positions 1-2) fused with a pyrimidine ring (positions 3-4), where the pyrazole nitrogen at position 1 remains unsubstituted ("1H"). The "d" in brackets specifies fusion between pyrazole’s 3-4 bond and pyrimidine’s 4-5 bond. Key substituents are a methoxy group (-OCH₃) at pyrimidine-C6 and an amino group (-NH₂) at pyrimidine-C4. Its molecular formula is C₆H₇N₅O (MW: 165.15 g/mol), with a polar surface area of 89.71 Ų and calculated LogP of 0.52, indicating moderate hydrophilicity [4] [5].
Structurally, it belongs to bridgehead nitrogen-containing fused bicyclics characterized by:
Table 1: Nomenclature and Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
CAS Registry | 100605-51-4 |
Molecular Formula | C₆H₇N₅O |
Exact Mass | 165.0650 Da |
Ring System | Pyrazolo[3,4-d]pyrimidine |
Key Substituents | 4-Amino, 6-methoxy |
Tautomeric Forms | 1H, 2H, 3H (1H dominant) |
Pyrazolo[3,4-d]pyrimidine chemistry originated in the early 20th century, but targeted synthesis of 4-amino-6-methoxy derivatives gained prominence in the 1980s–1990s alongside kinase inhibitor research. Early routes relied on Dimroth-type rearrangements—thermal or base-catalyzed isomerizations converting 4-imino derivatives to thermodynamically stable 4-amino isomers. For example, heating 4-(methylimino)-6-methoxypyrazolopyrimidine in aqueous NaOH yields the title compound via ring-opening/closure sequences [6].
Modern advances leverage:
Table 2: Historical Evolution of Synthetic Methods
Era | Synthetic Strategy | Key Advancement |
---|---|---|
1980–1990 | Dimroth rearrangement | Thermodynamic control for 4-amino regioisomers |
1990–2000 | Cyclization of cyanoaminopyrazoles | High-yield one-pot protocols |
2000–2010 | Transition-metal catalysis | Regioselective C-H activation/functionalization |
2010–Present | Multicomponent reactions | Atom-economical scaffold assembly |
These innovations overcame early challenges like regioisomeric contamination and low yields (<30%), enabling gram-scale production (>75% purity) for medicinal chemistry programs. The compound’s stability profile—resisting hydrolysis under physiological pH—further cemented its utility as a synthetic building block [6] [9].
4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile precursor for ATP-competitive kinase inhibitors due to its bioisosteric mimicry of adenine. Its planar configuration and hydrogen-bonding pattern (N1, C4-NH₂, N7) enable complementary interactions with kinase hinge regions. Strategic derivatization at N1, C3, or the 4-amino group tailors target selectivity and potency:
Notable applications include:
Table 3: Bioisosteric Advantages Over Purines
Property | Adenine | 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low (rapid deamination) | High (resists enzymatic oxidation) | Enhanced bioavailability |
pKa (Conjugate acid) | 4.15 | ~3.8 | Improved membrane permeability at pH 7.4 |
Synthetic Flexibility | Limited | High (multiple derivatization sites) | Tailored target selectivity |
Dipole Moment | 2.1 D | ~5.3 D | Stronger hinge-region interactions |
The scaffold’s synthetic tractability enables rapid generation of libraries targeting resistant mutations (e.g., EGFRᶜ⁷⁹⁷ˢ) through rational structural hybridizations, cementing its role in overcoming on-target kinase resistance [1] [8].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9